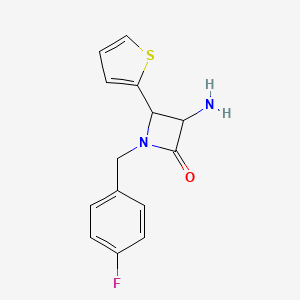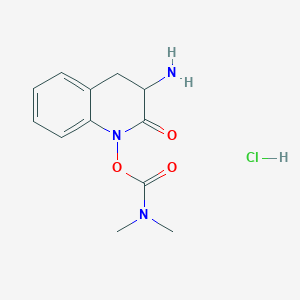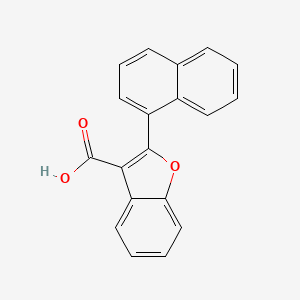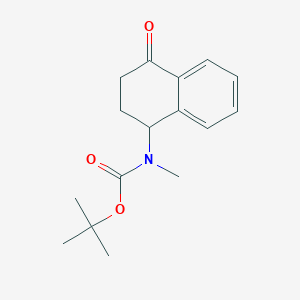
2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide is an organic compound with the molecular formula C6H5BrOS. It is also known as 2-(2-bromoacetyl)thiophene hydrobromide. This compound is widely used in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide can be synthesized through a two-step process:
Bromination of 2-acetonylthiophene: 2-acetonylthiophene is reacted with bromine in the presence of potassium carbonate to generate 2-bromo-1-(thiophen-2-yl)propanone.
Conversion to 2-Bromo-1-(thiophen-2-yl)ethanone: The intermediate 2-bromo-1-(thiophen-2-yl)propanone is then reacted with potassium carbonate and alcohol to produce 2-bromo-1-(thiophen-2-yl)ethanone[][1].
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials[][1].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)ethanone hydrobromide
- 2-Bromo-1-(3-bromothiophen-2-yl)ethanone
- 2-Bromo-1-(2-thienyl)ethanone
Uniqueness
2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide is unique due to its specific reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C6H6Br2OS |
|---|---|
Molekulargewicht |
285.99 g/mol |
IUPAC-Name |
2-bromo-1-thiophen-2-ylethanone;hydrobromide |
InChI |
InChI=1S/C6H5BrOS.BrH/c7-4-5(8)6-2-1-3-9-6;/h1-3H,4H2;1H |
InChI-Schlüssel |
XNWCYTARROGLDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8-(Benzyloxy)-3-methylimidazo[1,5-a]pyridin-1-yl)acetonitrile](/img/structure/B11842806.png)



![2-(4-Chlorophenyl)indeno[2,1-b]pyran](/img/structure/B11842825.png)



![2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11842856.png)



![4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11842891.png)
![(3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate](/img/structure/B11842895.png)
